Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate
Description
Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate is a nicotinic acid derivative characterized by an allyl ester group at the carboxylate position and a 4-(4-fluorophenyl)piperazino substitution at the C6 position of the pyridine ring. The compound’s structure combines a nicotinate core with a piperazine moiety linked to a fluorophenyl group, a feature that may confer unique physicochemical and pharmacological properties. Piperazine derivatives are widely recognized for their roles in modulating receptor binding, particularly in the central nervous system (CNS), while the fluorophenyl group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
prop-2-enyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-25-19(24)15-3-8-18(21-14-15)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h2-8,14H,1,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDANDBFXZEFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Activation
A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBT) to activate the carboxylic acid group. The reaction proceeds in DMA at room temperature, with 4-methylmorpholine (NMM) as the base. After 1 hour, the activated intermediate is reacted with allyl alcohol, yielding the allyl ester with minimal racemization.
Representative Procedure:
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction offers an alternative pathway. Employing triphenylphosphine and diethyl azodicarboxylate (DEAD), this method facilitates esterification under mild conditions (0–5°C). However, the necessity for stoichiometric reagents limits its scalability.
Purification and Characterization
Crude this compound is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analysis confirms purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity.
Characterization Data:
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 9.11 (d, J=1.9 Hz, 1H), 8.52 (d, J=7.5 Hz, 1H), 7.90 (dd, J=8.4, 1.5 Hz, 1H), 5.95–6.05 (m, 1H), 5.30–5.40 (m, 2H), 4.80–4.90 (m, 2H).
- LC-MS: [M+H]$$^+$$ = 386.1 (calculated), 386.0 (observed).
Optimization Strategies
Solvent Effects
Replacing DMA with tetrahydrofuran (THF) in the esterification step reduces side-product formation but prolongs reaction time (4–6 hours). Conversely, dichloromethane (DCM) accelerates activation but necessitates lower temperatures (−10°C) to prevent decomposition.
Catalytic Enhancements
The addition of catalytic dimethylaminopyridine (DMAP, 0.1 equiv) in the EDAC/HOBT system improves yield by 5–10%. Palladium catalysts, though unexplored for this specific compound, have shown promise in analogous allylations, suggesting potential for future optimization.
Comparative Analysis with Analogous Compounds
The structural uniqueness of this compound becomes evident when compared to derivatives with alternative substituents:
The para-fluorine substituent in this compound optimizes electronic effects for both synthesis and biological activity, contributing to higher yields compared to ortho-substituted analogs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced at the nicotinate moiety or the fluorophenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced nicotinate or fluorophenyl derivatives.
Substitution: Substituted piperazine or fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry:
- It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group are known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate various biological processes, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
The structural and functional attributes of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate can be contextualized by comparing it to nicotinate derivatives reported in the literature. Below is a detailed analysis based on structural analogs, primarily focusing on monasnicotinates B–D (compounds 2–4) from Molecules (2011) .
Structural Features and Substituent Analysis
The table below highlights key structural differences:
| Compound Name | Core Structure | Ester Group | Substituents at Pyridine Ring (Position) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Nicotinate | Allyl | C6: 4-(4-fluorophenyl)piperazino | Piperazine, Fluorophenyl |
| Monasnicotinate B | Nicotinate | Ethyl | C4: (E)-2-acetyl-4-oxonon-1-enyl; C6: (E)-prop-1-enyl | Acetyl, Oxo, Alkenyl |
| Monasnicotinate C | Nicotinate | Methyl | C4: (E)-2-acetyl-4-oxoundec-1-enyl; C6: (E)-prop-1-enyl | Acetyl, Oxo, Alkenyl |
| Monasnicotinate D | Nicotinate | Methyl | C4: 2-acetyl-4-oxonon-1-enyl; C6: Propyl | Acetyl, Oxo, Alkyl |
Key Observations:
Ester Group Variation: The allyl ester in this compound contrasts with ethyl or methyl esters in monasnicotinates. Allyl esters are more lipophilic and may influence membrane permeability compared to shorter-chain esters .
In contrast, monasnicotinates feature acetyl-oxo-alkenyl/alkyl chains, which may confer rigidity or metabolic susceptibility due to unsaturated bonds .
Positional Substitution: The fluorophenyl-piperazino group at C6 in the target compound contrasts with substitutions at C4 and C6 in monasnicotinates. This positional difference could alter electronic distribution and steric hindrance, impacting receptor binding or enzymatic interactions.
Spectroscopic and Analytical Methods
Structural elucidation of these compounds relies heavily on NMR techniques:
- Monasnicotinates B–D: Key correlations (e.g., HMBC for C4/C6 substituents, NOESY for spatial proximity) confirmed their structures .
Implications of Structural Differences
- Monasnicotinates, with acetyl-oxo groups, might exhibit antioxidant or anti-inflammatory properties due to redox-active ketone moieties.
- Metabolic Stability :
- The allyl ester and fluorophenyl group may enhance metabolic resistance compared to the labile alkenyl chains in monasnicotinates.
Biological Activity
Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound consists of an allyl group , a nicotinate moiety , and a piperazine ring substituted with a fluorophenyl group . The presence of the fluorine atom enhances the compound's biological activity and reactivity, making it a subject of interest in pharmacological research.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against pathogenic bacteria.
- Antiviral Properties : Preliminary evaluations suggest potential antiviral effects, although detailed studies are still required to confirm these findings.
- Anticancer Effects : The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Receptor Interaction : The piperazine ring and fluorophenyl group may interact with neurotransmitter receptors, influencing various biological processes such as inflammation and cell signaling pathways.
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in cell proliferation, which could account for its anticancer activity. For instance, it may act as a competitive inhibitor of monoamine oxidase (MAO), similar to other piperazine derivatives .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Key Features |
|---|---|
| 6-[4-(3-chlorophenyl)piperazino]nicotinic acid | Lacks allyl group; shares nicotinate and piperazine moieties. |
| Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate | Similar structure but contains a chlorophenyl group instead of fluorophenyl. |
| Allyl 6-[4-(3-bromophenyl)piperazino]nicotinate | Contains bromine instead of chlorine or fluorine on the phenyl ring. |
The unique substitution pattern and the allyl group's presence significantly influence the reactivity and biological activity of this compound compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various derivatives found that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on healthy fibroblast cells (L929). The results indicated that while some derivatives showed significant cytotoxicity at higher concentrations, this compound maintained lower toxicity levels, highlighting its therapeutic promise .
- Molecular Docking Studies : Computational studies involving docking simulations revealed that this compound binds effectively to target enzymes, supporting its role as an inhibitor in various biochemical pathways related to cancer progression .
Q & A
Q. What are the common synthetic routes for preparing Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate?
The synthesis typically involves coupling a nicotinic acid derivative with a piperazine intermediate. A standard protocol includes:
Substitution reaction : Reacting 6-chloronicotinate with 4-(4-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazino group.
Esterification : Allylation of the carboxyl group using allyl bromide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate the product. Validate purity via HPLC or NMR .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
Use the SHELX software suite (e.g., SHELXL) for small-molecule refinement. Key steps:
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation).
- Model building : Assign anisotropic displacement parameters to non-hydrogen atoms.
- Validation : Check for residual electron density peaks (>0.5 eÅ⁻³) and refine using restraints for bond lengths/angles .
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify deviations from planarity in the piperazine ring .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How does the electron-withdrawing fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The 4-fluorophenyl substituent on the piperazine ring increases electrophilicity at the nitrogen atoms by reducing electron density via inductive effects. This enhances reactivity in:
- Acylation reactions : Faster substitution with acyl chlorides (e.g., acetyl chloride) due to increased leaving-group ability.
- Metal-catalyzed cross-coupling : Improved yields in Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) .
Quantify effects using Hammett substituent constants (σₚ = +0.06 for 4-F) and compare reaction rates with non-fluorinated analogs .
Q. What experimental strategies can resolve contradictions in biological activity data across cell-line studies?
- Dose-response standardization : Use a unified protocol (e.g., 72-hour MTT assay, 0.1–100 μM concentration range).
- Target validation : Perform kinase inhibition profiling (e.g., MAPK family) to confirm selectivity.
- Metabolic stability testing : Assess hepatic clearance (e.g., human liver microsomes) to rule out false negatives due to rapid degradation .
Report IC₅₀ values with 95% confidence intervals and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can molecular dynamics (MD) simulations predict conformational flexibility of the piperazine ring?
- Force field selection : Use GAFF2 or CHARMM36 with explicit solvent models (TIP3P water).
- Simulation parameters : Run 100-ns trajectories at 310 K (NPT ensemble) with periodic boundary conditions.
- Analysis : Calculate root-mean-square fluctuation (RMSF) for each atom; identify low-flexibility regions (<1.0 Å) as potential binding motifs.
Compare results to experimental data from X-ray crystallography or NMR NOE correlations .
Q. What spectroscopic techniques are optimal for characterizing degradation products under acidic conditions?
- LC-MS/MS : Monitor hydrolysis of the allyl ester group (expected product: 6-[4-(4-fluorophenyl)piperazino]nicotinic acid, m/z 296.1).
- ¹H-NMR : Track disappearance of allyl protons (δ 4.8–5.3 ppm) and emergence of carboxylic acid protons (δ 12–13 ppm).
- IR spectroscopy : Confirm ester C=O (1740 cm⁻¹) conversion to carboxylic acid O-H (2500–3500 cm⁻¹) .
Methodological Notes
- Data reproducibility : Cross-validate synthetic yields across three independent batches.
- Structural ambiguity : Use SC-XRD (single-crystal X-ray diffraction) to resolve isomeric mixtures.
- Biological assays : Include negative controls (DMSO vehicle) and triplicate technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
